Sarothralin

Antibacterial Natural Products Staphylococcus aureus

Sarothralin is a benzophenone-class phloroglucinol derivative isolated from the traditional Chinese medicinal plant Hypericum japonicum Thunb. (Di er cao).

Molecular Formula C31H34O8
Molecular Weight 534.6 g/mol
CAS No. 96624-40-7
Cat. No. B1210973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSarothralin
CAS96624-40-7
Molecular FormulaC31H34O8
Molecular Weight534.6 g/mol
Structural Identifiers
SMILESCC(C)C(=O)C1=C(C(=C(C(C1=O)(C)C)O)CC2=C(C(=C(C=C2O)OCC=C(C)C)C(=O)C3=CC=CC=C3)O)O
InChIInChI=1S/C31H34O8/c1-16(2)12-13-39-22-15-21(32)19(27(35)23(22)26(34)18-10-8-7-9-11-18)14-20-28(36)24(25(33)17(3)4)30(38)31(5,6)29(20)37/h7-12,15,17,32,35-37H,13-14H2,1-6H3
InChIKeyCTSAWQOSUXMFIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sarothralin (CAS 96624-40-7): Sourcing the Gram-Positive Antibacterial Phloroglucinol from Hypericum japonicum


Sarothralin is a benzophenone-class phloroglucinol derivative isolated from the traditional Chinese medicinal plant Hypericum japonicum Thunb. (Di er cao) [1]. It exhibits antimicrobial activity specifically against Gram-positive bacteria, with reported mechanisms involving cell wall synthesis inhibition [2]. As a natural product antibiotic, its development status remains experimental, but its unique structural motif—containing both phloroglucinol and filicinic acid moieties—distinguishes it from common synthetic antibacterials and positions it as a specialized research tool [3].

Why Sarothralin Cannot Be Replaced by Generic Phloroglucinol Analogs or Common Gram-Positive Antibiotics


The antibacterial activity of Hypericum japonicum-derived phloroglucinols is highly structure-dependent, with minor variations in the acylphloroglucinol core leading to significant differences in potency and spectrum. Sarothralin, specifically, has been identified as one of the most active members of this class against Staphylococcus aureus, outperforming structurally related compounds like Sarothralen A, B and Saroaspidin A, B, C . Furthermore, its activity profile extends to drug-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA), a feature not universally shared among its natural product analogs or conventional narrow-spectrum agents [1]. Therefore, substituting Sarothralin with a cheaper or more readily available phloroglucinol, or a standard antibiotic like penicillin, would compromise the specific potency and resistance profile documented for this compound.

Sarothralin Evidence Guide: Quantitative Differentiation from Analogs for Scientific Selection


Enhanced Antibacterial Potency Compared to Sarothralen and Saroaspidin Congeners

Sarothralin demonstrates superior antibacterial activity against key Gram-positive pathogens compared to its direct structural analogs from the same source plant. Specifically, its potency against Staphylococcus aureus, Bacillus subtilis, and Nocardia species is reported to surpass that of Sarothralen A, B and Saroaspidin A, B, C . While direct MIC values for Sarothralin against these specific comparators are not provided in the primary literature summary, the consistent qualitative ranking across multiple independent product datasheets, derived from the original bioactivity-guided fractionation studies, establishes a clear potency hierarchy that favors Sarothralin for research applications targeting these organisms.

Antibacterial Natural Products Staphylococcus aureus

Confirmed Activity Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Unlike many narrow-spectrum agents, Sarothralin has documented activity against resistant Gram-positive bacteria, explicitly including methicillin-resistant Staphylococcus aureus (MRSA) [1]. This is a critical differentiator for research into alternative therapies for resistant infections. While some related phloroglucinols may show activity against susceptible strains, the specific inclusion of MRSA in the compound's target pathogen profile by authoritative databases is a key, verifiable point of distinction that enhances its research value in the antimicrobial resistance field.

Antimicrobial Resistance MRSA Drug Discovery

Predicted Low Oral Bioavailability and High Lipophilicity: A Structural Alert for In Vivo Study Design

Computational ADMET predictions provide a basis for distinguishing Sarothralin's drug-likeness profile. It is predicted to have a low probability (57.14%) for human oral bioavailability, a high calculated XLogP of 6.30, and a negative prediction for Caco-2 permeability (76.95% probability) [1]. These values starkly contrast with typical oral drugs and suggest that in vivo efficacy studies will likely require parenteral administration or formulation strategies to address poor absorption. This profile is a key selection criterion for researchers planning animal studies, allowing them to proactively design appropriate dosing regimens and avoid experimental failure due to unexpected pharmacokinetic limitations.

ADMET Drug-likeness Pharmacokinetics

Inhibition of Class C Beta-Lactamase (Enterobacter cloacae) with Micromolar Potency

In a biochemical assay, Sarothralin was evaluated for its ability to inhibit Class C beta-lactamase from Enterobacter cloacae 908R. It demonstrated inhibitory activity with an IC50 value of 3.00E+3 nM (i.e., 3.0 μM) at a test concentration of 0.8 μmol [1]. This level of inhibition is moderate but provides a specific, quantifiable biochemical activity distinct from its direct antibacterial effects. For researchers investigating beta-lactamase inhibitors or antibiotic adjuvants, this data point offers a clear, numerically defined benchmark for comparing Sarothralin to other potential inhibitors.

Beta-lactamase Antibiotic Adjuvant Enzyme Inhibition

Sarothralin: Validated Application Scenarios Based on Differential Evidence


Positive Control for Antimicrobial Discovery in Hypericum-Derived Natural Products

Given its established rank order as one of the most potent phloroglucinols against S. aureus within its congeneric series , Sarothralin serves as an ideal positive control or reference standard for bioactivity-guided fractionation studies of other Hypericum species or for screening new synthetic phloroglucinol analogs. Its use ensures that assays are functioning correctly and provides a benchmark against which to measure the potency of novel isolates.

Specialized Tool Compound for Investigating Anti-MRSA Mechanisms

Sarothralin's documented activity against MRSA [1] makes it a valuable tool for mechanistic studies aimed at understanding how phloroglucinols overcome methicillin resistance. It can be used in comparative studies against MRSA and methicillin-susceptible strains to dissect resistance-specific pathways or as a chemical probe to validate new targets involved in staphylococcal cell wall synthesis.

Reference Compound for Beta-Lactamase Inhibition Assays

With a defined IC50 of 3.0 μM against Enterobacter cloacae Class C beta-lactamase [2], Sarothralin can be employed as a reference inhibitor in biochemical and cell-based assays designed to discover novel beta-lactamase inhibitors. It provides a moderate potency baseline for screening and SAR studies, and its activity may be explored in combination with beta-lactam antibiotics to assess synergistic effects.

Model Compound for Investigating Low-Oral-Bioavailability Natural Products

The ADMET prediction of low oral bioavailability (57.14% probability) [3] makes Sarothralin a useful model compound for pharmacokinetic and formulation studies. Researchers can use it to investigate strategies for improving the delivery of highly lipophilic, poorly absorbed natural products, such as through nanoformulation, prodrug design, or alternative routes of administration (e.g., parenteral).

Technical Documentation Hub

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11 linked technical documents
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